N-(5-chloro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-13-3-6-15(23)9-18(13)25-19(27)10-26-12-24-20-17(11-30-21(20)22(26)28)14-4-7-16(29-2)8-5-14/h3-9,11-12H,10H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWCLEWLZUILSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thieno[3,2-d]pyrimidine moiety, which is known for its biological activity. The molecular formula is with a molecular weight of 477.87 g/mol. It features various functional groups that contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, a study evaluated several thiophene derivatives for their antiproliferative effects on liver (HepG2) and prostate (PC-3) cancer cell lines.
Key Findings:
- IC50 Values : The compound exhibited moderate to high cytotoxicity against HepG2 and PC-3 cells. The best-performing derivative in similar studies showed IC50 values of approximately 3.0 µM for HepG2 cells and 6.0 µM for PC-3 cells, indicating effective inhibition of cell proliferation .
- Mechanism of Action : The mechanism involves the inhibition of key protein kinases such as VEGFR-2 and AKT, which are critical in cancer cell survival and proliferation. For instance, one derivative inhibited VEGFR-2 at an IC50 of 0.075 µM .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(5-chloro-2-methylphenyl)-... | HepG2 | ~3.0 | VEGFR-2 Inhibition |
| N-(5-chloro-2-methylphenyl)-... | PC-3 | ~6.0 | AKT Inhibition |
Induction of Apoptosis
The compound was also noted for inducing apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound led to significant cell cycle arrest, primarily in the S phase, which is associated with DNA synthesis . Additionally, caspase-3 activity assays indicated that the compound significantly increased active caspase-3 levels in treated cells, confirming its role in promoting apoptotic pathways.
Case Studies
- In Vitro Studies : A study conducted on various synthesized derivatives found that those containing the thieno[3,2-d]pyrimidine structure displayed promising anticancer activity due to their ability to inhibit cancer cell growth effectively .
- Molecular Docking Studies : Docking simulations suggested that these compounds fit well into the active sites of target kinases like VEGFR-2 and AKT, indicating potential as selective inhibitors .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
CAS 1105223-65-1 (N-(2-chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide)
- Core Structure: Thieno[3,2-d]pyrimidin-4-one.
- Key Differences :
- 7-position substituent : Phenyl (vs. 4-methoxyphenyl in the target compound).
- Acetamide substituent : 2-Chloro-4-methylphenyl (vs. 5-chloro-2-methylphenyl).
- The chloro and methyl groups on the phenyl ring differ in substitution patterns, influencing steric and lipophilic properties.
Compound 9 (N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide)
- Core Structure: Thieno[2,3-d]pyrimidin-4-one fused with a thiazolidinone ring.
- Key Differences: 5-position substituent: Thiophen-2-yl (vs. 4-methoxyphenyl). Acetamide linkage: Connected to a thiazolidinone moiety (vs. direct attachment to a substituted phenyl group).
Substituent Variations in Acetamide Derivatives
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Core Structure : Pyrimidinylsulfanyl-acetamide.
- Key Differences: Heterocyclic core: Pyrimidine (vs. thienopyrimidinone). Substituents: 4-Methylpyridinyl (vs. chloro-methylphenyl).
- Impact :
- Simpler core structure may reduce synthetic complexity but limit bioactivity.
- The pyridine moiety could improve solubility due to its basic nitrogen.
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Core Structure: Pyrimidinone-thioacetamide.
- Key Differences :
- Substituents : 2,3-Dichlorophenyl (vs. 5-chloro-2-methylphenyl).
Comparative Data Table
Q & A
Q. How can researchers design a synthetic route for N-(5-chloro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide?
- Methodology : A modular approach is recommended, leveraging established methods for thieno[3,2-d]pyrimidinone scaffolds and N-substituted acetamides. For example:
Core Synthesis : Start with 4-methoxyphenyl-substituted thieno[3,2-d]pyrimidin-4(3H)-one, synthesized via cyclization of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions .
Acetamide Coupling : Introduce the N-(5-chloro-2-methylphenyl)acetamide moiety via nucleophilic substitution or amide coupling. Evidence from similar compounds shows that chloroacetyl intermediates (e.g., chloroacetylation of aromatic amines) react efficiently with pyrimidinone scaffolds under basic conditions (e.g., K₂CO₃ in DMF) .
- Key Parameters :
- Temperature: 80–100°C for cyclization steps.
- Catalysts: Use of Pd or Cu catalysts for cross-coupling if required.
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodology :
- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy, chloro groups). For example, methoxy protons appear as singlets at δ ~3.8 ppm, while aromatic protons from the thienopyrimidine core resonate between δ 7.0–8.5 ppm .
- LC-MS : Verify molecular weight (expected [M+H]+ ~450–460 Da) and purity (>95%) .
- FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the pyrimidinone and acetamide groups) .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to kinase targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases (e.g., EGFR, JAK2). Focus on hydrogen bonding between the acetamide NH and kinase hinge regions, and π-π stacking of the thienopyrimidine core with hydrophobic pockets.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For similar acetamide derivatives, HOMO-LUMO gaps of ~4–5 eV correlate with moderate electrophilicity .
- MD Simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories to validate docking results.
Q. What strategies resolve low yields in the final acetamide coupling step?
- Methodology :
- Optimization of Reaction Conditions :
- Solvent : Switch from DMF to DMA or NMP for better solubility of aromatic intermediates .
- Base : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity of the pyrimidinone nitrogen .
- Catalytic Additives : Add KI (10 mol%) to facilitate SNAr reactions via in situ generation of iodo intermediates.
- Monitoring : Use TLC (eluent: ethyl acetate/hexane 3:7) or HPLC to track reaction progress and identify side products.
Q. How to analyze conflicting crystallographic data for related thienopyrimidinone derivatives?
- Methodology :
- Comparative Analysis : Compare unit cell parameters (e.g., a=10.2 Å, b=12.5 Å for orthorhombic systems) and hydrogen-bonding motifs (e.g., N–H···O=C interactions at 2.8–3.0 Å) across studies .
- Rietveld Refinement : Re-analyze powder XRD data to resolve discrepancies in space group assignments (e.g., P21/c vs. P-1).
- Thermal Analysis : Perform DSC to detect polymorphic transitions that may explain variability in reported melting points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
